Coumermycin a1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クーメリシンA1は、ストレプトマイセス・リシリエンシスという細菌によって産生されるアミノクマリン系抗生物質です。強力な抗菌作用と抗がん作用で知られています。 この化合物は主にDNAジャイレースのGyrBサブユニットのATPアーゼ部位を標的にし、細菌のDNA複製を阻害します .

準備方法

合成経路と反応条件

クーメリシンA1の生合成には、2つの末端5-メチル-ピロール-2-カルボン酸部分と1つの中心的な3-メチルピロール-2,4-ジカルボン酸部分(CPM)の組み立てが含まれています。 CPM骨格の生成に必要な最小限の遺伝子セットには、couR1、couR2a、couR2b、couR3、およびcouR4が含まれます . これらの遺伝子は、クーメリシンA1生合成遺伝子クラスター内の隣接する4.7 kb領域にまとめられています。 大腸菌で発現した酵素CouR3は、ATPアーゼ活性を示します .

工業的生産方法

クーメリシンA1の工業的生産は、通常、ストレプトマイセス・リシリエンシスを制御された条件下で発酵させることを含みます。 次に、発酵液を抽出および精製プロセスにかけて抗生物質を分離します .

化学反応の分析

Acid Methanolysis and Glycosidic Bond Cleavage

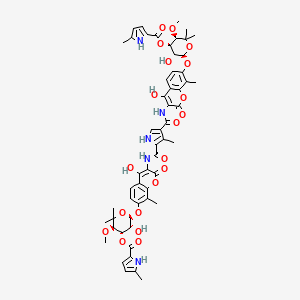

Coumermycin A₁ undergoes acid-catalyzed methanolysis, cleaving its glycosidic linkages to yield methyl coumeroside and coumermic acid (Fig. 1). This reaction confirms the presence of two coumerose (3-O-methyl-L-rhodinose) sugar units attached to the phenolic hydroxyl groups of the coumarin moieties .

Reaction Conditions :

- Solvent: Methanol

- Catalyst: Acidic (e.g., HCl)

- Products:

Acylation and Transacylation Reactions

To improve solubility, coumermycin A₁ was subjected to chemical modifications involving acyl group substitutions (Fig. 2) .

Key Steps:

- Protection of Hydroxyl Groups :

- Acylation :

- Transacylation :

Table 1 : Representative Acylated Derivatives and Their Properties

| Derivative | Acyl Group | Solubility (mg/mL) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|---|

| C-Acetyl | Acetyl | 12.5 | 0.25 (vs. S. aureus) |

| C-Butyryl | Butyryl | 8.2 | 0.5 |

| C-Benzoyl | Benzoyl | 5.8 | 1.0 |

Stability to Hydrogenation and Electrophilic Reactions

- Catalytic Hydrogenation : Coumermycin A₁ remains stable under hydrogenation conditions, indicating the absence of reducible double bonds in its core structure .

- Bromine Decolorization : Rapid decolorization of bromine in acetic acid suggests electrophilic aromatic substitution at the pyrrole or coumarin rings .

Hydrolysis and Oxazole Formation

Under basic conditions, coumermycin A₁ derivatives undergo hydrolysis or cyclization:

- Hydrolysis : THP-protected intermediates treated with methanol yield deprotected analogs .

- Oxazole Formation : Heating with amines leads to cyclization, forming oxazole derivatives (e.g., Compound I in Fig. 4) .

Reaction Mechanism :

- Nucleophilic attack by amine on acylated coumermycin.

- Intramolecular cyclization eliminates water, forming an oxazole ring .

Functional Group Reactivity

科学的研究の応用

Antibacterial Applications

1. Treatment of Resistant Infections:

Coumermycin A1 has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Borrelia burgdorferi, the causative agent of Lyme disease. In vitro studies demonstrated that this compound inhibited the growth of B. burgdorferi at concentrations as low as 0.2 µg/ml, suggesting it may be a viable option for treating Lyme disease .

2. Synergistic Effects with Other Antibiotics:

Research indicates that this compound may enhance the efficacy of conventional antibiotics when used in combination therapies. For example, studies have shown that it can restore activity against MRSA when combined with other antibacterial agents .

Biotechnology and Derivative Development

Recent structural studies have elucidated the interaction between this compound and DNA gyrase at the molecular level. These insights pave the way for rational drug design aimed at developing new derivatives with enhanced antibacterial properties or reduced side effects. The cocrystal structures reveal that this compound can occupy multiple ATP-binding sites on gyrase, indicating potential for creating more potent analogs .

Case Studies

Case Study 1: this compound Against MRSA

- Objective: Evaluate the antimicrobial activity against MRSA.

- Method: In vitro susceptibility testing using broth microdilution methods.

- Results: this compound exhibited significant bacteriostatic activity with MIC values ranging from 8 to 64 µg/ml against clinical MRSA strains, demonstrating its potential as a treatment option .

Case Study 2: Efficacy Against Lyme Disease

- Objective: Investigate the effects on Borrelia burgdorferi.

- Method: Growth inhibition assays in BSK II medium.

- Results: Inhibition observed at 0.2 µg/ml; lower concentrations induced relaxation of plasmid supercoiling, confirming its role as a DNA gyrase inhibitor .

Summary Table of Applications

作用機序

クーメリシンA1は、DNAジャイレース酵素を阻害することによりその効果を発揮し、特にGyrBサブユニットのATPアーゼ部位を標的にします。 この阻害はDNAのスーパーコイルを阻害し、それによって細菌のDNA複製と転写を阻害します . この化合物は、複数の細胞シグナル伝達分子の安定性に重要な役割を果たすヒートショックタンパク質90を阻害することにより、哺乳動物細胞で抗増殖活性を示します .

類似の化合物との比較

類似の化合物

ノボビオシン: DNAジャイレースのGyrBサブユニットを阻害する別のアミノクマリン系抗生物質.

クロロビオシン: クーメリシンA1と同様に、DNAジャイレースのATPアーゼ部位を標的にします.

独自性

クーメリシンA1は、細菌のDNAジャイレースとヒートショックタンパク質90に対する二重の阻害作用により、細菌感染症と特定のがんの両方に対して効果を発揮するという点でユニークです .

類似化合物との比較

Similar Compounds

Novobiocin: Another aminocoumarin antibiotic that inhibits the GyrB subunit of DNA gyrase.

Clorobiocin: Similar to Coumermycin A1, it targets the ATPase site of DNA gyrase.

Uniqueness

This compound is unique due to its dual inhibitory action on bacterial DNA gyrase and heat shock protein 90, making it effective against both bacterial infections and certain cancers .

生物活性

Coumermycin A1 is a coumarin antibiotic produced by Streptomyces rishiriensis, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant studies and data.

This compound primarily exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA supercoiling and replication. The compound binds to the GyrB subunit of the gyrase complex, leading to the relaxation of negatively supercoiled DNA without requiring ATP, which is a distinctive feature compared to other gyrase inhibitors like novobiocin and ciprofloxacin .

Binding Affinity

The binding affinity of this compound to bacterial gyrase is significantly higher than that of many other antibiotics. For instance, it achieves 50% inhibition of gyrase at a concentration of only 0.004 μM, whereas novobiocin requires 0.1 μM and nalidixic acid requires 110 μM . This high affinity underscores its potential as a powerful antibacterial agent.

Antibacterial Spectrum

This compound has shown remarkable efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Notably, it has been effective against Staphylococcus aureus and Borrelia burgdorferi, the latter being the causative agent of Lyme disease. In vitro studies demonstrated that this compound inhibited the growth of B. burgdorferi at concentrations as low as 0.2 µg/ml .

Comparative Efficacy

| Antibiotic | 50% Inhibition Concentration (µM) |

|---|---|

| This compound | 0.004 |

| Novobiocin | 0.1 |

| Norfloxacin | 1.8 |

| Nalidixic Acid | 110 |

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- In Vitro Studies on Staphylococci : Research indicated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections .

- Mechanism of Resistance : An unusual resistance mechanism was identified in Escherichia coli, where mutations in the gyrB gene conferred resistance to this compound. This finding highlights the importance of understanding resistance mechanisms in developing effective treatments .

- Biosynthesis Research : The biosynthetic gene cluster responsible for this compound production was identified, revealing insights into its genetic basis and potential for combinatorial biosynthesis to create novel antibiotics .

特性

CAS番号 |

4434-05-3 |

|---|---|

分子式 |

C55H59N5O20 |

分子量 |

1110.1 g/mol |

IUPAC名 |

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66) |

InChIキー |

WTIJXIZOODAMJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

異性体SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

正規SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Coumermycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。